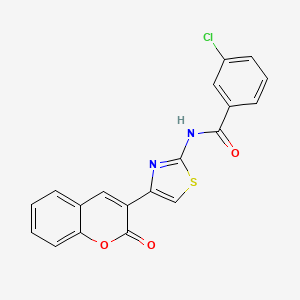

(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

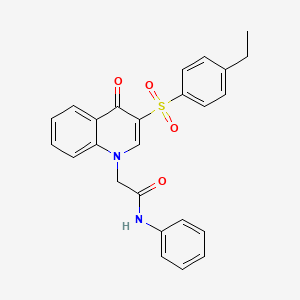

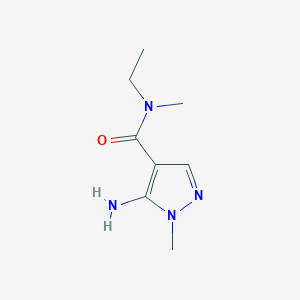

“(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one” is a compound with the molecular formula C20H21NO4 and a molecular weight of 339.391. It contains a furan ring, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Furan derivatives have a unique place in medicinal chemistry and are used to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring, which is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The presence of the ether oxygen adds polarity and the potential for hydrogen bonding, improving the pharmacokinetic characteristics of lead molecules .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the available resources, furan derivatives in general are known to participate in a variety of reactions due to the presence of the furan ring .科学的研究の応用

Renewable PET and Aromatic Production

Research on the reaction pathways and energetics of Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves, such as Zr-β and Sn-β, in the synthesis of biobased terephthalic acid precursors from ethylene and renewable furans, highlights the potential of furan derivatives in renewable PET production (Pacheco et al., 2015). This research underscores the importance of furan derivatives in creating sustainable materials.

Synthetic Methodologies

The synthesis of 9H-furo[2,3-f]chromene derivatives using ZnO nanoparticles demonstrates effective and green synthetic methodologies for generating furan-containing compounds (Rostami-Charati et al., 2015). This study showcases the versatility of furan derivatives in organic synthesis.

DNA Topoisomerases Inhibition

Two new benzofurans isolated from Gastrodia elata showed significant inhibitory activity against DNA topoisomerases I and II, suggesting potential therapeutic applications of benzofuran derivatives in cancer treatment (Lee et al., 2007).

Applications Across Industries

A review on the applications of various furan and benzofuran containing compounds across pharmaceuticals, textiles, dyes, agrochemicals, and polymers highlights the widespread potential uses of these compounds in multiple industries (Keay et al., 2008).

Renewable Aromatics Production

Studies on the catalytic conversion of bio-derived furans to aromatic compounds indicate the role of furan derivatives in renewable chemical production, offering a sustainable alternative to fossil fuel-based aromatic compounds (Zheng et al., 2014).

将来の方向性

Furan derivatives have broadened scope in remedying various dispositions in clinical medicines . The high therapeutic properties of the furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . This suggests that there is potential for future research and development involving this compound and other furan derivatives.

特性

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-13-6-8-21(9-7-13)12-16-17(22)5-4-15-19(23)18(25-20(15)16)11-14-3-2-10-24-14/h2-5,10-11,13,22H,6-9,12H2,1H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHHEFUSEHUSBS-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3,4-dimethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2757598.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2757599.png)

![3-[2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2757600.png)

![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone](/img/structure/B2757601.png)

![N-[4-bromo-2-(3-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B2757604.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2757605.png)